molecular formula C18H14F3NO4 B2416820 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide CAS No. 338759-91-4

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2416820
CAS No.: 338759-91-4
M. Wt: 365.308
InChI Key: MHYAROMCBLFQQB-UHFFFAOYSA-N
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Description

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound that features a chromene core structure with methoxy and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its binding affinity and selectivity for the target . The chromene core structure may also play a role in modulating the compound’s biological activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO4/c1-24-15-4-2-3-11-9-12(10-25-16(11)15)17(23)22-13-5-7-14(8-6-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYAROMCBLFQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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